molecular formula C7H5BrF3NO B12853512 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline

Cat. No.: B12853512
M. Wt: 256.02 g/mol
InChI Key: VDPOHNAIEPMCMN-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline is an organic compound with the molecular formula C7H5BrF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-5-(difluoromethoxy)-2-fluorobenzene to form the corresponding nitro compound, which is then reduced to the aniline derivative. The reaction conditions often require the use of strong acids for nitration and reducing agents like iron or tin in acidic media for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(difluoromethoxy)-2-fluoronitrobenzene
  • 4-Bromo-5-difluoromethoxy-2-fluorophenol
  • 4-Bromo-5-nitrophthalonitrile

Uniqueness

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties. These substitutions can influence its reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications .

Biological Activity

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C7H5BrF2NO\text{C}_7\text{H}_5\text{BrF}_2\text{N}\text{O}

This structure includes:

  • A bromine atom at the para position.
  • A difluoromethoxy group at the meta position.
  • A fluorine atom at the ortho position relative to the aniline nitrogen.

Biological Activity Overview

Research on this compound primarily focuses on its antibacterial properties and potential as a therapeutic agent. The compound's activity is influenced by its unique substitution pattern, which affects its interaction with biological targets.

Antibacterial Activity

A study investigating various substituted anilines revealed that specific functional groups significantly impact antibacterial efficacy. While this compound was not highlighted as a lead compound, its structural analogs demonstrated varying degrees of activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance, modifications in the substitution pattern at the 5-position of benzamide derivatives showed notable differences in minimum inhibitory concentration (MIC) values, indicating that similar substitutions in this compound could yield insights into its potential antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as bromine and fluorine can enhance the compound's reactivity and biological activity. The difluoromethoxy group may also contribute to lipophilicity, potentially improving cell membrane permeability and thus enhancing bioactivity.

CompoundSubstituentMIC (µg/mL)Activity
This compoundN/AN/AN/A
Analog A4-Dimethylaminobenzamide1.56High
Analog B4-Ethylbenzamide1.56Moderate
Analog C4-Bromobenzamide>100Low

The mechanisms through which this compound exerts its effects are not fully elucidated; however, it is hypothesized that compounds with similar structures may inhibit bacterial cell division by targeting essential proteins such as FtsZ in Mtb . This protein plays a crucial role in bacterial cytokinesis, making it an attractive target for novel antibacterial agents.

Case Studies

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

4-bromo-5-(difluoromethoxy)-2-fluoroaniline

InChI

InChI=1S/C7H5BrF3NO/c8-3-1-4(9)5(12)2-6(3)13-7(10)11/h1-2,7H,12H2

InChI Key

VDPOHNAIEPMCMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Br)F)N

Origin of Product

United States

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